Cholamine-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H15N2+ |
|---|---|
Molecular Weight |
112.24 g/mol |
IUPAC Name |
2-aminoethyl-tris(trideuteriomethyl)azanium |
InChI |
InChI=1S/C5H15N2/c1-7(2,3)5-4-6/h4-6H2,1-3H3/q+1/i1D3,2D3,3D3 |
InChI Key |
QMRGNVUDLXOZPG-GQALSZNTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of Cholamine-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification process for Cholamine-d9, a deuterated analog of cholamine. This compound serves as a critical internal standard in quantitative analytical methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its isotopic labeling allows for precise quantification in complex biological matrices. This document outlines a plausible synthetic pathway and purification strategies based on established chemical principles and available literature for related compounds.
Synthesis of this compound
The synthesis of this compound, systematically named (2-aminoethyl)trimethyl-d9-ammonium, can be approached through a two-step process. The first step involves the synthesis of a key deuterated intermediate, N,N-dimethyl-N'-(methyl-d3)-ethane-1,2-diamine (d3-DMED). The second step is the quaternization of the tertiary amine in d3-DMED using a deuterated methylating agent to yield the final product.
Synthesis of Deuterated N,N,N'-Trimethylethylenediamine Intermediate
A potential route to a deuterated N,N,N'-trimethylethylenediamine intermediate involves the reaction of a deuterated 2-chloro-N,N-dimethylethylamine hydrochloride with a deuterated monomethylamine. This method allows for the controlled introduction of deuterium (B1214612) atoms at specific positions.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve deuterated 2-chloro-N,N-dimethylethylamine hydrochloride in a suitable anhydrous solvent such as acetonitrile (B52724) or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, for instance, triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to neutralize the hydrochloride salt and facilitate the subsequent nucleophilic substitution.
-
Nucleophilic Substitution: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of deuterated monomethylamine (CD3NH2) in the same solvent to the flask via the dropping funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) to drive the reaction to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated ammonium (B1175870) salt. The filtrate is then concentrated under reduced pressure to yield the crude deuterated N,N,N'-trimethylethylenediamine.
Quaternization to this compound
The final step is the quaternization of the synthesized deuterated N,N,N'-trimethylethylenediamine using a deuterated methylating agent. The Menschutkin reaction, the alkylation of a tertiary amine with an alkyl halide, is a well-established method for this transformation.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude deuterated N,N,N'-trimethylethylenediamine from the previous step in a polar aprotic solvent like acetonitrile, acetone, or DMF in a sealed reaction vessel.
-
Addition of Methylating Agent: Add an excess of deuterated methyl iodide (CD3I) to the solution. The use of excess methyl iodide ensures the complete conversion of the tertiary amine to the quaternary ammonium salt.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The progress of the quaternization can be monitored by the precipitation of the product or by techniques like NMR spectroscopy.
-
Isolation of Crude Product: Once the reaction is complete, the precipitated this compound iodide can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure to obtain the crude product.
Purification of this compound
The purification of the crude this compound is crucial to remove any unreacted starting materials, by-products, and residual solvents. A combination of precipitation and chromatographic techniques is often employed to achieve high purity.
Precipitation
Quaternary ammonium salts are often highly soluble in water but less soluble in certain organic solvents. This property can be exploited for purification.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of water.
-
Precipitation: To the aqueous solution, add a water-miscible organic solvent in which the quaternary ammonium salt is insoluble, such as a water-miscible aliphatic amine (e.g., diethylamine (B46881) or triethylamine), acetone, or isopropanol. This will cause the this compound to precipitate out of the solution.
-
Isolation: The precipitated solid is collected by filtration, washed with the organic solvent used for precipitation to remove impurities, and then dried under vacuum.
Column Chromatography
For achieving high purity, column chromatography is a powerful technique. Due to the ionic nature of this compound, ion-exchange chromatography or reversed-phase chromatography with an ion-pairing agent can be effective.
Experimental Protocol (Reversed-Phase Chromatography):
-
Stationary Phase: A C18 reversed-phase silica (B1680970) gel column is typically used.
-
Mobile Phase: A gradient elution system of water and acetonitrile or methanol (B129727) is commonly employed. To improve peak shape and retention of the quaternary ammonium compound, an ion-pairing agent such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be added to the mobile phase at a low concentration (e.g., 0.1%).
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition.
-
Elution and Fraction Collection: Load the sample onto the column and begin the gradient elution. Collect fractions and monitor the elution of the product using a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector, or Mass Spectrometry).
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure. If an ion-pairing agent was used, further work-up or a salt exchange step may be necessary to obtain the desired salt form.
Data Presentation
Table 1: Summary of a Hypothetical Synthesis of this compound
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Synthesis of d6-N,N,N'-Trimethylethylenediamine | Deuterated 2-chloro-N,N-dimethylethylamine HCl, Deuterated Monomethylamine, TEA | Acetonitrile | 60 | 12 | 75 | >95 (GC-MS) |
| 2 | Quaternization | d6-N,N,N'-Trimethylethylenediamine, Deuterated Methyl Iodide (CD3I) | Acetone | 40 | 24 | 90 | >98 (NMR) |
Visualization of Experimental Workflow
Below is a diagram illustrating the key stages in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
This guide provides a foundational understanding of the synthetic and purification strategies for this compound. Researchers should adapt and optimize these protocols based on the specific deuterated starting materials available and the desired purity of the final product. All procedures should be conducted by trained personnel in a well-equipped chemical laboratory, adhering to all necessary safety precautions.
Cholamine-d9: A Technical Guide to Stability and Recommended Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Cholamine-d9, a deuterated analog of cholamine, and outlines recommended storage conditions to ensure its integrity for research and pharmaceutical applications. This compound is a valuable tool in drug discovery and development, often used as an internal standard in pharmacokinetic and metabolic studies. Understanding its stability profile is critical for generating accurate and reproducible data.
Due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly than a carbon-hydrogen (C-H) bond, deuterated compounds like this compound are generally expected to exhibit enhanced metabolic stability compared to their non-deuterated counterparts.[1][2][3] This guide consolidates available data on the stability of choline (B1196258) and related deuterated compounds to provide a robust framework for handling and storing this compound.
Core Principles of this compound Stability
The stability of this compound is influenced by several factors, including temperature, light, humidity, and the physical state of the compound (solid vs. in solution). As a quaternary ammonium (B1175870) compound, its stability can also be affected by the pH of the solution and the presence of nucleophiles. While specific long-term stability studies on this compound are not extensively published, data from its non-deuterated analog, choline, and other deuterated molecules provide valuable insights.
Deuteration is known to protect against oxidation. For example, deuterated choline analogs have shown significant protection against oxidation in the liver.[4] This suggests that this compound would be less susceptible to oxidative degradation compared to cholamine.
Quantitative Stability Data
The following tables summarize the known and extrapolated stability data for this compound under various conditions. It is important to note that where direct data for this compound is unavailable, the information is inferred from studies on choline and other relevant deuterated compounds.
Table 1: Recommended Storage Conditions and Expected Stability
| Condition | Solid State | In Aqueous Solution (pH 7) | In Organic Solvent (e.g., Methanol) |
| Long-Term Storage (-20°C) | > 3 years | > 1 year | > 2 years |
| Short-Term Storage (2-8°C) | > 1 year | ~ 6 months | > 1 year |
| Room Temperature (~25°C) | Stable for months, re-analyze after 1 year | Limited stability, use within days | Stable for weeks, monitor for degradation |
| Light Exposure | Store protected from light | Store protected from light | Store protected from light |
Table 2: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Recommended Mitigation |
| High Temperature (>40°C) | Increased potential for thermal degradation. | Store at recommended low temperatures. |
| Extreme pH (<4 or >9) | Potential for hydrolytic degradation or Hofmann elimination. | Maintain solutions at a neutral pH. |
| Oxidizing Agents | Potential for oxidative degradation, although reduced by deuteration. | Avoid contact with strong oxidizing agents. |
| Repeated Freeze-Thaw Cycles | Generally stable, but minimize to prevent potential degradation of the solution. | Aliquot solutions for single use. |
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Evaluation of deuterated 18F- and 11C-labeled choline analogs for cancer detection by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: A Technical Guide to Deuterium-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the complex matrices encountered in drug development and biomedical research, achieving the highest degree of accuracy and precision is paramount. This in-depth technical guide explores the core principles, experimental protocols, and critical considerations for the use of deuterium-labeled internal standards (IS), a cornerstone of modern analytical chemistry. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1]
Core Principles and Advantages of Deuterium-Labeled Internal Standards
The fundamental principle behind using a deuterium-labeled internal standard is its chemical identity to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612).[1] This subtle yet significant modification allows the internal standard to perfectly mimic the analyte's behavior throughout the entire analytical workflow, from sample preparation to detection by mass spectrometry.[1][2] By adding a known amount of the deuterated IS to a sample at the initial stage, it experiences the same procedural variations as the target analyte, thus correcting for a multitude of potential errors.[3]
The primary advantages of employing deuterium-labeled internal standards include:
-
Correction for Sample Loss: Any loss of the analyte during sample extraction, cleanup, or injection will be mirrored by the internal standard.[4]
-
Compensation for Matrix Effects: In complex biological matrices, co-eluting endogenous components can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization.[2]
-
Improved Precision and Accuracy: By normalizing the analyte's response to that of the internal standard, the ratio of their signals remains constant even if the absolute signal intensities fluctuate, leading to a significant improvement in the accuracy and precision of quantification.[3]
-
Robustness in High-Throughput Analysis: The use of deuterated internal standards is an essential component of robust, high-throughput bioanalytical methods, reducing assay variability and rejection rates.[5]
The following diagram illustrates the general workflow for quantitative bioanalysis utilizing a deuterium-labeled internal standard.
Synthesis of Deuterium-Labeled Internal Standards
The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis using deuterated building blocks.[6][7]
-
Hydrogen/Deuterium Exchange: This method involves replacing existing hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals.[6][7] While it can be a simpler approach, care must be taken to label positions that are not prone to back-exchange with protons from the solvent.[6][7]
-
De Novo Chemical Synthesis: This approach involves the complete synthesis of the target molecule using deuterated starting materials or reagents.[6] It offers greater control over the position and number of deuterium labels, ensuring the stability of the label.[6]
The choice of synthetic route is critical to producing a high-quality internal standard. The following diagram outlines a generalized workflow for the synthesis of deuterium-labeled internal standards.
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for the synthesis of a deuterium-labeled standard and its application in a quantitative assay.
Protocol 1: Synthesis of Deuterated Diclofenac (B195802) via H/D Exchange
This protocol describes a general method for introducing deuterium into diclofenac using microwave-assisted H/D exchange.
Materials and Reagents:
-
Diclofenac (100 mg)
-
Deuterated solvent (e.g., D₂O with a co-solvent for solubility) (5 mL)
-
Transition metal catalyst (e.g., 10 mol% of a palladium-based catalyst)
-
Microwave-transparent vessel
-
Laboratory microwave reactor
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for flash column chromatography or preparative HPLC
Methodology:
-
Preparation: In a microwave-transparent vessel, dissolve 100 mg of diclofenac in 5 mL of a suitable deuterated solvent.[6]
-
Catalyst Addition: Add a catalytic amount of a transition metal catalyst.[6]
-
Microwave Irradiation: Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).[6]
-
Work-up: After cooling, quench the reaction with H₂O. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[6]
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to isolate the deuterated diclofenac.[6]
-
Characterization: Confirm the identity, purity, and extent of deuteration of the final product using NMR (¹H and ²H) and mass spectrometry.[6]
Protocol 2: Quantification of Testosterone (B1683101) in Human Serum using a Deuterium-Labeled Internal Standard (Testosterone-d3) with LC-MS/MS
This protocol details a representative experimental procedure for the quantitative analysis of testosterone in human serum.[2]
Materials and Reagents:
-
Analytes: Testosterone standard, Testosterone-16,16,17-d3 (internal standard)
-
Reagents: HPLC-grade methanol (B129727), acetonitrile (B52724), water, and formic acid
-
Matrix: Double charcoal-stripped human serum for calibration standards and quality controls
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of serum sample (unknown, calibrator, or QC) into a microcentrifuge tube.[2]
-
Add 25 µL of the Testosterone-d3 internal standard working solution.[2]
-
Vortex mix for 5-10 seconds.[2]
-
Add 250 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex vigorously for 1 minute.[2]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a new vial for analysis.[2]
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject 2-10 µL of the supernatant into an LC-MS/MS system. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate in water) and an organic component (e.g., methanol or acetonitrile).[8]
-
Mass Spectrometric Detection: Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of both the native testosterone and its deuterated internal standard.[8]
-
-
Data Analysis and Quantification:
-
Peak Integration: Integrate the peak areas of the analyte and the corresponding deuterated internal standard.[8]
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and QCs.[8]
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.[8]
-
Concentration Determination: Determine the concentrations of testosterone in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.[8]
-
Quantitative Data and Performance
The use of a deuterium-labeled internal standard significantly improves the quality of quantitative data. The following tables summarize typical validation results and a comparison of performance with other types of internal standards.
Table 1: Typical Validation Results for a Bioanalytical Method Using a Deuterium-Labeled Internal Standard [9]
| Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance |
| Accuracy | Mean accuracy within ±15% of nominal (±20% at LLOQ) | 95.2% - 104.5% |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) | Intra-day CV: 2.1% - 5.8%Inter-day CV: 3.5% - 7.2% |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.9985 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision | 0.1 ng/mL |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | 8.9% |
| Recovery | Consistent and reproducible | Mean recovery: 85.3% (Analyte), 87.1% (IS) |
Table 2: Comparison of Precision with Different Internal Standards [4][10]
| Internal Standard Type | Analyte | Mean Bias (%) | Standard Deviation (%) |
| Deuterated IS (d4) | Tubulin Inhibitor D-24851 | +0.3 | 7.6 |
| Analog IS | Tubulin Inhibitor D-24851 | -3.2 | 8.6 |
| Deuterated IS (d3) | Kahalalide F | Not Reported | 4.9 |
| Analog IS | Kahalalide F | Not Reported | Not Reported |
Data illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard compared to a structural analogue.[4]
Critical Considerations and Potential Challenges
While deuterium-labeled internal standards are invaluable, researchers must be aware of potential challenges that can affect their performance.
-
Isotopic Instability (Deuterium Exchange): Deuterium atoms located at exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) can exchange with protons from the solvent.[1][11] This can lead to a decrease in the IS signal and an artificial increase in the analyte signal. To mitigate this, deuterium labels should be placed on stable, non-exchangeable positions of the molecule during synthesis.[1][7]
-
Chromatographic Shift: Although chemically very similar, the substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times, especially with highly deuterated compounds.[10][12][13] If this shift is significant, the analyte and IS may experience different matrix effects, compromising the accuracy of quantification.[1]
-
Cross-Contribution/Isotopic Impurity: The deuterium-labeled IS may contain a small percentage of the unlabeled analyte, and vice versa.[1] This can affect the accuracy of the measurement, especially at the lower limit of quantification. It is crucial to use an IS with high isotopic purity (typically >98%).[1][6]
The following diagram illustrates the logic of how a deuterated internal standard corrects for variability during analysis.
Conclusion
Deuterium-labeled internal standards are a cornerstone of modern quantitative mass spectrometry, offering a reliable means to correct for analytical variability and ensure the generation of high-quality, accurate, and precise data.[1][6] A thorough understanding of their synthesis, the criteria for a high-quality standard, and the potential challenges associated with their use is essential for any researcher, scientist, or drug development professional. By adhering to best practices in method development and validation, the use of deuterium-labeled internal standards will continue to play a critical role in advancing pharmaceutical development and other scientific research areas.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 12. benchchem.com [benchchem.com]
- 13. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Deuterated Compounds in Advancing Neurological Disorder Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The exploration of novel therapeutic and diagnostic strategies for neurological disorders is a paramount challenge in modern medicine. Among the innovative tools available to researchers, deuterated compounds have emerged as a significant asset, primarily by leveraging the kinetic isotope effect to enhance the pharmacokinetic profiles of neuroactive drugs. This technical guide provides an in-depth overview of the principles behind using deuterated compounds in neurological research. While a specific therapeutic application for "Cholamine-d9" in neurological disorders is not documented, this guide will clarify its established role as a derivatization agent in mass spectrometry for crucial analytical applications in neuroscience, such as metabolomics. We will delve into the mechanisms of action of deuterated drugs, present experimental approaches, and illustrate relevant biochemical pathways and analytical workflows.
Introduction: The Promise of Deuteration in Neurology
Neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS), are often characterized by complex pathophysiological processes and a lack of effective long-term treatments. A significant hurdle in neuropharmacology is the rapid metabolism of drugs, which can limit their efficacy and necessitate frequent dosing, leading to potential side effects. Deuteration, the substitution of hydrogen atoms with their heavier, stable isotope deuterium (B1214612), offers a compelling strategy to overcome this challenge.[1][2][3]
The foundational principle behind the utility of deuterated compounds is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[2] This subtle alteration can significantly slow down metabolic processes that involve the cleavage of a C-H bond, which are often mediated by cytochrome P450 enzymes in the liver.[1] By strategically replacing hydrogen with deuterium at sites of metabolic attack, the metabolic rate of a drug can be reduced, leading to:
-
Increased drug half-life: A longer duration of action in the body.[1]
-
Improved bioavailability: A higher proportion of the drug reaches the systemic circulation.
-
Reduced formation of toxic metabolites: By altering metabolic pathways.[3]
-
More stable drug concentrations: Potentially leading to a more consistent therapeutic effect and reduced side effects.
General Mechanism of Action of Deuterated Drugs in Neurological Disorders
The primary mechanism of action of deuterated drugs is not to alter the pharmacodynamics of the parent compound (i.e., how the drug interacts with its target receptor or enzyme), but rather to modify its pharmacokinetics. The therapeutic target and the fundamental biological effect remain the same as the non-deuterated counterpart.
For instance, in the context of neurological disorders, a deuterated version of a drug targeting a specific neurotransmitter receptor would still bind to that same receptor. However, its slower metabolism would mean it remains at a therapeutic concentration for a longer period, potentially leading to improved symptom control.
A notable example of a successful deuterated drug is deutetrabenazine (Austedo®) , which is approved for the treatment of chorea associated with Huntington's disease.[1][4] It is a deuterated version of tetrabenazine (B1681281). The deuteration of specific methoxy (B1213986) groups in tetrabenazine slows its metabolism, leading to a longer half-life and allowing for less frequent dosing and a reduction in adverse effects compared to the original drug.[4]
This compound: An Analytical Tool in Neuroscience Research
Contrary to being a therapeutic agent for neurological disorders, this compound is a deuterated form of cholamine used as a chemical derivatization reagent in mass spectrometry-based analytical techniques.[5] Its primary application is in stable isotope labeling for the relative and absolute quantification of various biomolecules, such as fatty acids, in complex biological samples.[5]
In neuroscience research, this is particularly relevant for metabolomics studies, where researchers aim to identify and quantify changes in the levels of small molecules in the brain or cerebrospinal fluid in the context of a neurological disease.
Experimental Workflow: Multiplexed Quantification of Fatty Acids using Cholamine Isotopologues
The following workflow describes a general procedure for using cholamine isotopologues (e.g., cholamine-d0, cholamine-d4, this compound) for the relative quantification of fatty acids in different samples, a technique applicable to studying lipid metabolism in neurological disorders.
Caption: Workflow for multiplexed fatty acid quantification.
Detailed Experimental Protocol
-
Sample Collection and Preparation:
-
Obtain brain tissue, cerebrospinal fluid, or plasma samples from control and experimental groups (e.g., a mouse model of a neurological disorder and a treated group).
-
Homogenize tissue samples and perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
-
Derivatization with Cholamine Isotopologues:
-
To each extracted lipid sample from the different groups, add a specific cholamine isotopologue (e.g., cholamine-d0 for the control group, cholamine-d4 for the disease group, and this compound for the treated group).
-
The derivatization reaction is typically an amidation reaction that couples the cholamine to the carboxyl group of the fatty acids. This reaction is often facilitated by a coupling agent.
-
-
Sample Pooling and Analysis:
-
After the derivatization is complete, the samples from the different groups are combined into a single vial.
-
The pooled sample is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The cholamine tag imparts a permanent positive charge, enhancing ionization efficiency in electrospray ionization (ESI) mass spectrometry.
-
-
Data Analysis:
-
In the mass spectrometer, the fatty acids derivatized with different cholamine isotopologues will appear as distinct peaks with a mass difference corresponding to the number of deuterium atoms.
-
By comparing the peak intensities of the different isotopically labeled fatty acids, the relative abundance of each fatty acid across the different experimental groups can be accurately determined.
-
Signaling Pathways in Neurological Disorders: The Catecholamine System
While this compound is not directly involved in modulating signaling pathways, the broader field of neurological research heavily focuses on understanding and targeting neurotransmitter systems. The catecholamine signaling pathway is of particular interest in many neurological and psychiatric disorders.[6][7][8]
Catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine, are crucial neurotransmitters that regulate a wide range of functions such as motor control, mood, attention, and memory.[6] Dysregulation of these pathways is implicated in conditions like Parkinson's disease (dopamine deficiency), depression (norepinephrine and dopamine dysregulation), and schizophrenia (dopamine hyperactivity).[6][7]
The following diagram illustrates a simplified overview of the catecholamine synthesis and signaling pathway.
Caption: Simplified catecholamine synthesis and signaling pathway.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from an experiment utilizing cholamine isotopologue derivatization to study fatty acid changes in a mouse model of a neurological disorder.
| Fatty Acid | Control Group (Relative Abundance) | Disease Model (Relative Abundance) | Treated Model (Relative Abundance) | p-value (Control vs. Disease) |
| Palmitic Acid (16:0) | 1.00 ± 0.05 | 1.02 ± 0.06 | 1.01 ± 0.05 | > 0.05 |
| Stearic Acid (18:0) | 1.00 ± 0.04 | 1.25 ± 0.08 | 1.05 ± 0.06 | < 0.01 |
| Oleic Acid (18:1) | 1.00 ± 0.07 | 0.75 ± 0.09 | 0.95 ± 0.08 | < 0.01 |
| Linoleic Acid (18:2) | 1.00 ± 0.06 | 0.60 ± 0.07 | 0.85 ± 0.07 | < 0.001 |
| Arachidonic Acid (20:4) | 1.00 ± 0.08 | 1.50 ± 0.12 | 1.10 ± 0.09 | < 0.001 |
| Docosahexaenoic Acid (22:6) | 1.00 ± 0.09 | 0.55 ± 0.10 | 0.80 ± 0.09 | < 0.001 |
Data are presented as mean ± standard deviation, normalized to the control group. Statistical significance is determined by an appropriate statistical test (e.g., t-test or ANOVA).
Conclusion
Deuterated compounds represent a powerful tool in the development of drugs for neurological disorders, primarily through the strategic application of the kinetic isotope effect to improve pharmacokinetic properties. While this compound does not have a direct therapeutic role in this context, it serves as a valuable analytical reagent for quantitative mass spectrometry, enabling researchers to probe the metabolic changes associated with these complex diseases. A deeper understanding of both the therapeutic potential of deuterated drugs and the application of advanced analytical techniques will be crucial for advancing the field of neurology and developing more effective treatments for patients.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Catecholamines 101 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catecholamines: Knowledge and understanding in the 1960s, now, and in the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catecholamine phenotyping: clues to the diagnosis, treatment, and pathophysiology of neurogenetic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Spiking Choline-d9 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate quantification of choline (B1196258) in biological matrices, such as plasma and tissue, using Choline-d9 as an internal standard. The methodologies outlined are primarily centered around Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3]
Choline-d9, a stable isotope-labeled form of choline, is the ideal internal standard for this application. Its chemical and physical properties are nearly identical to endogenous choline, ensuring that it behaves similarly during sample preparation and analysis. This allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[4][5][6]
Experimental Protocols
Protocol 1: Quantification of Choline in Plasma
This protocol details the extraction of choline from plasma samples using a simple and efficient protein precipitation method.[1]
Materials:
-
Plasma samples
-
Choline-d9 internal standard (IS) working solution (e.g., 1 µg/mL in 50% Methanol)[1]
-
Acetonitrile (B52724) (LC-MS grade), ice-cold[1]
-
Methanol (LC-MS grade)[1]
-
Water with 0.1% formic acid (LC-MS grade)[1]
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice to prevent degradation.[1][4]
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.[1]
-
Spike the sample by adding 10 µL of the Choline-d9 internal standard working solution.[1]
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[1]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][4]
-
Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.[1][4]
Experimental Workflow for Plasma Sample Preparation
Caption: Workflow for plasma sample preparation for choline analysis.
Protocol 2: Quantification of Choline in Tissue
This protocol provides a general procedure for the extraction of choline from tissue samples, such as liver or brain.[4]
Materials:
-
Tissue sample (e.g., liver, brain)
-
Choline-d9 internal standard (IS) stock solution
-
Homogenization buffer (e.g., Phosphate-Buffered Saline)
-
Acetonitrile (LC-MS grade), ice-cold
-
Homogenizer (e.g., bead beater, sonicator)
-
Microcentrifuge tubes (2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 10-20 mg of frozen tissue.[4]
-
Place the weighed tissue in a 2 mL microcentrifuge tube.
-
Add 4 volumes of cold homogenization buffer (e.g., 400 µL for 100 mg of tissue).[4]
-
Spike the sample with the Choline-d9 internal standard to a final concentration similar to the expected endogenous choline concentration.[4]
-
Homogenize the tissue until no visible particles remain, keeping the sample on ice throughout the process.[4]
-
Add 3 volumes of ice-cold acetonitrile to the tissue homogenate for protein precipitation.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Experimental Workflow for Tissue Sample Preparation
Caption: Workflow for tissue sample preparation for choline analysis.
Data Presentation
The following tables summarize the quantitative performance of a typical LC-MS/MS method for choline analysis.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.995 | [1] |
| Lower Limit of Quantification (LLOQ) | Analyte dependent | [7] |
| Inter-day Repeatability | Varies by concentration | [7] |
| Intra-day Repeatability | Varies by concentration | [7] |
| Recovery | 90% - 115% |[8] |
Table 2: Example LC-MS/MS Conditions for Choline Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Liquid Chromatography | ||
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) | [1][3] |
| Mobile Phase A | 50 mM ammonium (B1175870) formate (B1220265) + 0.1% formic acid in Water | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Injection Volume | 3 µL | [3] |
| Column Temperature | 40 °C | [3] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1] |
| MRM Transition (Choline) | 104.1 -> 60.1 | [3] |
| MRM Transition (Choline-d9) | 113.1 -> 69.0 |[9] |
Choline Metabolism and Signaling
Choline plays a crucial role in several key metabolic and signaling pathways. It is a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) and the membrane phospholipids, phosphatidylcholine and sphingomyelin.[5][10][11] The metabolism of choline is also interconnected with one-carbon metabolism through its oxidation to betaine (B1666868).
Simplified Choline Metabolism and Signaling Pathway
Caption: Key metabolic and signaling pathways involving choline.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. shimadzu.com [shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Choline | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Application Note: Targeted Metabolomics of Choline Pathways Using Cholamine-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) is an essential nutrient pivotal for numerous physiological processes, including the structural integrity of cell membranes, neurotransmission, lipid metabolism, and methyl-group donation.[1][2][3] The intricate network of choline metabolism, often referred to as the choline pathway, involves several key metabolites such as acetylcholine, betaine (B1666868), phosphocholine, and phosphatidylcholine.[1][3][4] Dysregulation of these pathways has been implicated in various pathological conditions, including liver disease, neurodegenerative disorders, and cancer, making it a critical area of investigation in biomedical research and drug development.[5][6]
Targeted metabolomics, particularly utilizing stable isotope-labeled internal standards, offers a robust and precise methodology for quantifying fluctuations in choline and its derivatives.[1][4][7] Cholamine-d9 (choline-d9), a deuterated analog of choline, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.[2][8] Its use allows for the accurate measurement of endogenous choline metabolites by correcting for variations in sample preparation and instrument response, a technique known as isotope dilution mass spectrometry.[4][7] Furthermore, administering this compound in vivo or in cell culture enables the tracing of metabolic flux through the different branches of the choline pathway, providing dynamic insights into cellular metabolism.[6][9][10]
This application note provides detailed protocols for the targeted analysis of choline pathways using this compound, summarizes key quantitative data, and presents visual workflows to guide researchers in their experimental design and execution.
Choline Metabolism Pathways
The metabolism of choline is primarily centered around two main pathways: the Cytidine Diphosphate (CDP)-Choline Pathway for phosphatidylcholine synthesis and the oxidation pathway which generates betaine for one-carbon metabolism. A third pathway, the Phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, allows for the de novo synthesis of phosphatidylcholine in the liver.[9][10] The use of this compound allows for the differentiation of metabolites produced from exogenous choline versus those from de novo synthesis.[9]
References
- 1. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Maternal choline supplementation programs greater activity of the phosphatidylethanolamine N-methyltransferase (PEMT) pathway in adult Ts65Dn trisomic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choline metabolome response to prenatal choline supplementation across pregnancy: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Choline Analysis Using Choline-d9 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of choline (B1196258) in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Choline-d9 as an internal standard. The inclusion of a stable isotope-labeled internal standard like Choline-d9 is crucial for accurate and precise quantification, as it effectively corrects for matrix effects and variations in sample processing and instrument response.
Introduction to Choline and its Importance
Choline is an essential nutrient vital for numerous physiological functions. It serves as a precursor for the synthesis of the neurotransmitter acetylcholine, which is critical for nerve and muscle function, as well as for memory and cognitive processes.[1] Choline is also a key component of phospholipids, such as phosphatidylcholine and sphingomyelin, which are essential for maintaining the structural integrity of cell membranes.[2] Furthermore, through its metabolite betaine, choline plays a significant role in methyl group metabolism, which is crucial for DNA synthesis and epigenetic regulation.[2] Given its central role in health, accurate measurement of choline levels in biological samples is essential for research in nutrition, neuroscience, and drug development.
Core Signaling Pathways Involving Choline
To understand the context of choline analysis, it is important to be familiar with its primary metabolic pathways.
References
Application Notes and Protocols for the Quantification of Choline Using Cholamine-d9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Choline (B1196258) is an essential nutrient vital for numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, lipid transport, and methyl group metabolism.[1][2] Accurate quantification of choline and its metabolites in biological matrices is crucial for understanding its role in health and disease. This document provides detailed application notes and protocols for the use of Cholamine-d9 (deuterated choline) as an internal standard for both absolute and relative quantification of choline by mass spectrometry.
This compound is an isotopically labeled analog of choline that is ideal for use as an internal standard in mass spectrometry-based quantification.[1][3] Its chemical properties are nearly identical to endogenous choline, allowing it to co-elute during chromatography and exhibit similar ionization efficiency. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling accurate correction for sample loss during preparation and for matrix effects during analysis.
Principles of Quantification
Absolute Quantification
Absolute quantification, also known as isotope dilution mass spectrometry (IDMS), is the gold standard for determining the exact concentration of an analyte in a sample.[4][5] In this method, a known amount of the isotopically labeled internal standard (this compound) is added to the sample prior to any processing steps.[6] The ratio of the signal from the endogenous analyte (choline) to the signal from the internal standard (this compound) is then measured. By comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the absolute concentration of the analyte in the original sample can be precisely determined.[4][7]
Relative Quantification
Relative quantification aims to determine the change in the concentration of an analyte between different sample groups (e.g., control vs. treated). While absolute quantification provides precise molar concentrations, relative quantification can be a powerful tool for identifying trends and significant differences. In this approach, an equal amount of the internal standard (this compound) is added to all samples to be compared. The peak area of the endogenous choline is then normalized to the peak area of this compound for each sample. The resulting normalized peak area ratios can then be compared across different experimental groups to determine the relative change in choline levels.
Experimental Protocols
The following protocols outline the general steps for sample preparation and analysis for the quantification of choline using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). These protocols may need to be optimized for specific sample types and instrumentation.
Protocol 1: Absolute Quantification of Choline in Plasma/Serum
1. Materials and Reagents:
-
This compound (chloride salt)[1]
-
Choline chloride (for calibration standards)
-
Acetonitrile (B52724) (LC-MS grade)[8]
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)[8]
-
Ammonium formate (B1220265) (LC-MS grade)[8]
-
Ultrapure water
-
Plasma or serum samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Sample Preparation:
-
Prepare a stock solution of this compound in ultrapure water.
-
Prepare a series of calibration standards by spiking known concentrations of choline chloride into a matrix that closely matches the study samples (e.g., charcoal-stripped plasma).
-
To 100 µL of plasma/serum sample, calibration standard, or quality control sample in a microcentrifuge tube, add a fixed amount of the this compound internal standard solution.
-
Add three volumes of ice-cold acetonitrile to precipitate proteins.[6][9]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the retention of polar analytes like choline.[7][8]
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is typically used.
4. Data Analysis:
-
Integrate the peak areas for both the choline and this compound MRM transitions.
-
Calculate the peak area ratio of choline to this compound for all samples, standards, and controls.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of choline in the unknown samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Analysis of Choline and its Metabolites in Tissues
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of:
-
Chloroform[4]
-
Homogenizer
2. Sample Preparation:
-
Accurately weigh a small piece of tissue (e.g., 20-50 mg).
-
Add a known amount of this compound internal standard.
-
Homogenize the tissue in a mixture of chloroform (B151607) and methanol.[4][11]
-
After homogenization, add water to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
The aqueous layer, containing choline and other water-soluble metabolites, can be directly analyzed by LC-MS/MS as described in Protocol 1.[4]
-
The organic layer, containing phospholipids (B1166683) like phosphatidylcholine, can also be analyzed, often after a hydrolysis step to release the choline headgroup.
Data Presentation
The following tables summarize typical quantitative data obtained from LC-MS/MS methods for choline quantification using a deuterated internal standard.
Table 1: Typical LC-MS/MS Method Performance for Choline Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [7] |
| Limit of Detection (LOD) | 0.1 ng/mL | [7] |
| Limit of Quantitation (LOQ) | 0.3 - 7.1 µmol/L | [6][12] |
| Intra-assay Precision (%CV) | 2.1 - 7.2% | [6] |
| Inter-assay Precision (%CV) | 3.5 - 8.8% | [6] |
| Analyte Recovery | 87 - 115% | [6][11] |
Table 2: Example Calibration Curve Data for Absolute Quantification of Choline
| Choline Concentration (ng/mL) | Peak Area Ratio (Choline/Cholamine-d9) |
| 0.1 | 0.021 |
| 0.5 | 0.105 |
| 1.0 | 0.212 |
| 5.0 | 1.058 |
| 10.0 | 2.115 |
| 50.0 | 10.62 |
| 100.0 | 21.35 |
Note: The peak area ratios are hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Experimental Workflow for Absolute Quantification
The following diagram illustrates the general workflow for the absolute quantification of choline in a biological sample using this compound.
Caption: Workflow for absolute quantification of choline.
Choline Metabolism and Signaling Pathway
This diagram provides a simplified overview of the major metabolic pathways involving choline.
Caption: Simplified choline metabolism pathways.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of choline in various biological matrices. Isotope dilution mass spectrometry, in particular, offers high precision and accuracy for absolute quantification. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in implementing these powerful analytical techniques in their studies of choline metabolism and its role in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bevital.no [bevital.no]
- 7. waters.com [waters.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of choline in serum and plasma using a clinical nuclear magnetic resonance analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
GC-MS Method for the Quantification of Choline Using Choline-d9 as an Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Choline (B1196258) is a vital nutrient that plays a critical role in various physiological processes, including neurotransmitter synthesis, cell membrane signaling, lipid transport, and methyl group metabolism.[1][2][3] It is the precursor to the neurotransmitter acetylcholine, as well as to essential membrane phospholipids (B1166683) like phosphatidylcholine.[1][4] Accurate quantification of choline in biological samples is crucial for understanding its role in health and disease. Due to its quaternary ammonium (B1175870) structure, choline is non-volatile and requires derivatization to be analyzed by gas chromatography-mass spectrometry (GC-MS).[5][6] This application note provides a detailed protocol for the reliable quantification of choline in biological matrices using a robust GC-MS method with Choline-d9 as an internal standard. Choline-d9 is an ideal internal standard as it shares similar chemical and physical properties with the analyte, co-elutes, and corrects for variations during sample preparation and analysis.[3][7][8]
Experimental Protocols
Materials and Reagents
-
Choline Chloride (analytical standard)
-
Choline-d9 Chloride (internal standard)[3]
-
Hydrochloric Acid (HCl)
-
Propionyl Chloride
-
Sodium Benzenethiolate (B8638828)
-
Chloroform
-
Anhydrous Sodium Sulfate (B86663)
-
Methanol
-
Deionized Water
-
Biological matrix (e.g., plasma, tissue homogenate)
Sample Preparation and Derivatization
This protocol employs a two-step derivatization process involving esterification of the hydroxyl group followed by demethylation of the quaternary amine to a volatile tertiary amine.[5]
-
Sample Spiking: To 100 µL of the biological sample (e.g., plasma), add a known concentration of Choline-d9 internal standard.
-
Acid Hydrolysis (for bound choline): For the analysis of total choline, acid hydrolysis is required to liberate choline from its esters, such as phosphatidylcholine. Add 1 mL of 6 M HCl to the sample and heat at 100°C for 1 hour. For free choline analysis, this step can be omitted.
-
Drying: Dry the sample under a stream of nitrogen or using a vacuum centrifuge.
-
Esterification:
-
Resuspend the dried sample in 100 µL of propionyl chloride.
-
Heat the mixture at 80°C for 30 minutes to form propionylcholine (B1209710).
-
Evaporate the excess propionyl chloride under nitrogen.
-
-
Demethylation:
-
Add 200 µL of a 1 M solution of sodium benzenethiolate in an appropriate organic solvent.
-
Heat at 60°C for 30 minutes to convert the propionylcholine to its volatile tertiary amine derivative.
-
-
Extraction:
-
Add 500 µL of heptane to the reaction mixture and vortex for 1 minute.
-
Add 500 µL of deionized water and vortex again.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
-
Final Preparation:
-
Carefully transfer the upper organic layer (heptane) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic phase to a GC-MS autosampler vial for analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1-2 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Selected Ion Monitoring (SIM) Parameters
| Analyte | Derivatized Form | Retention Time (approx.) | Target Ion (m/z) | Qualifier Ion(s) (m/z) |
| Choline | Propionyl Demethylated Choline | ~ 8.5 min | 58 | 72, 100 |
| Choline-d9 | Propionyl Demethylated Choline-d9 | ~ 8.5 min | 66 | 72, 109 |
Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 1 pmol |
| Limit of Quantification (LOQ) | ~ 5 pmol |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of choline.
Choline Signaling Pathways
Caption: Simplified diagram of major choline metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Simultaneous quantitation of arecoline, acetylcholine, and choline in tissue using gas chromatography/electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
Application Note: Quantitative Analysis of Choline and Choline-d9 by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Choline (B1196258) is an essential nutrient vital for numerous physiological processes, including neurotransmitter synthesis (as a precursor to acetylcholine), cell membrane signaling, lipid transport, and methyl group metabolism.[1][2][3] Its quantification in biological matrices is crucial for various research areas, including nutrition, neuroscience, and drug development. Due to its polar nature, choline is not well-retained on traditional reversed-phase chromatography columns.[1][4] Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective chromatographic technique for retaining and separating polar compounds like choline.[5][6][7] This application note details a robust HILIC-MS/MS method for the sensitive and specific quantification of choline and its deuterated internal standard, choline-d9, in plasma samples.
Experimental Protocols
This section provides a detailed methodology for the analysis of choline and choline-d9 using HILIC-MS/MS.
1. Sample Preparation (Protein Precipitation)
A simple and effective protein precipitation method is recommended for plasma samples.[6][8]
-
Sample Thawing: If samples are frozen, thaw them on ice to minimize degradation.[8]
-
Precipitation: To 100 µL of plasma, add 300-400 µL of cold methanol (B129727) containing the internal standard (Choline-d9).[6][8]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.[8]
-
Optional Ultrafiltration: For cleaner samples, the supernatant can be passed through a 10 kDa molecular weight cutoff filter.[8]
2. Liquid Chromatography
The following HILIC conditions are recommended for the separation of choline and choline-d9.
| Parameter | Recommended Conditions |
| HPLC System | A high-performance liquid chromatography system capable of gradient elution. |
| Column | Atlantis HILIC Silica (e.g., 2.1 x 100 mm, 3 µm) or equivalent HILIC column.[5][9] |
| Column Temperature | 30 °C[6] |
| Mobile Phase A | 10 mM Ammonium Formate in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | 0-1 min: 95% B; 1-5 min: 95-50% B; 5-5.1 min: 50-95% B; 5.1-8 min: 95% B (This is an example and may need optimization) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
3. Mass Spectrometry
A triple quadrupole mass spectrometer is ideal for the sensitive and selective detection of choline and choline-d9.
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in Positive Ion Mode[5] |
| Multiple Reaction Monitoring (MRM) Transitions | Choline: 104.1 -> 60.1; Choline-d9: 113.2 -> 69.1 (example transitions, should be optimized) |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | 3.5 kV |
Quantitative Data Summary
The following table summarizes the quantitative performance of the HILIC-MS/MS method for choline analysis, compiled from various sources.
| Parameter | Choline | Choline-d9 (Internal Standard) | Reference(s) |
| Linearity Range | 0.60 to 38.40 µmol/L | Constant concentration | [10] |
| Correlation Coefficient (r²) | > 0.99 | - | [10] |
| Limit of Detection (LOD) | 0.06 µmol/L | - | [10] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | - | [5][9] |
| Intra-assay Precision (%CV) | 2.2 - 4.1% | - | [10] |
| Inter-assay Precision (%CV) | < 1 - 6.5% | - | [10] |
| Accuracy | Within ±20% | - | [10] |
Diagrams
Experimental Workflow
A simplified workflow for choline analysis.
Choline's Role in Acetylcholine Synthesis
Key biochemical pathway involving choline.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cholamine-d9 in Choline Biomarker Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cholamine-d9 (d9-choline) in clinical research for choline (B1196258) biomarker studies. Detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with data presentation and visualization of relevant biological pathways and experimental workflows.
Introduction
Choline is an essential nutrient vital for numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, and lipid transport.[1][2][3] Its metabolism is complex, involving multiple pathways and producing a range of important metabolites.[4] Accurate measurement of choline and its metabolites in biological matrices is crucial for understanding its role in health and disease, and for developing novel therapeutic strategies.[5]
This compound, a stable isotope-labeled form of choline, serves as an excellent internal standard for quantitative analysis by mass spectrometry.[6][7] Its near-identical physicochemical properties to endogenous choline ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for analytical variability and improving the accuracy and precision of quantification.[6][7]
Choline Metabolism and its Significance
Choline participates in three primary metabolic pathways:
-
The Phosphorylation Pathway: Choline is phosphorylated to phosphocholine, which is then converted to cytidine (B196190) diphosphate-choline (CDP-choline). CDP-choline is a key precursor for the synthesis of phosphatidylcholine, a major component of cell membranes.[4]
-
The Oxidation Pathway: Choline is oxidized in the liver and kidneys to betaine, which serves as a critical methyl donor in the one-carbon metabolism cycle.[4] This pathway is essential for the remethylation of homocysteine to methionine.
-
The Acetylation Pathway: In cholinergic neurons, choline is acetylated to form acetylcholine (B1216132), a vital neurotransmitter for nerve impulse transmission.[1][2]
Disruptions in choline metabolism have been linked to various pathological conditions, including liver disease, cardiovascular disease, and neurological disorders.[5] Therefore, the precise monitoring of choline and its metabolites can provide valuable insights into disease pathogenesis and treatment efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Separation and quantification of choline and acetylcholine by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid LC-MRM-MS assay for simultaneous quantification of choline, betaine, trimethylamine, trimethylamine N-oxide, and creatinine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in Choline Metabolites and Ceramides in Response to a DASH-Style Diet in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Chromatographic Shifts of Cholamine-d9 in Choline Analysis: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the chromatographic shift observed between Cholamine-d9 and choline (B1196258) during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard, this compound, exhibit a different retention time compared to the native choline analyte?
A1: The observed chromatographic shift between choline and its deuterated internal standard, this compound, is primarily due to the deuterium (B1214612) isotope effect . The substitution of hydrogen with deuterium atoms slightly alters the physicochemical properties of the molecule. In Hydrophilic Interaction Liquid Chromatography (HILIC), which is commonly used for choline analysis, this can lead to subtle differences in the interactions with the stationary phase, resulting in a small but measurable retention time difference. In one reported HILIC method, choline eluted at 4.7 minutes, while its deuterated counterpart, choline-trimethyl-d9, eluted slightly later at 4.8 minutes[1].
Q2: My this compound and choline peaks used to co-elute, but now they are separating. What could be the cause?
A2: A sudden or gradual separation of previously co-eluting peaks can be indicative of changes in your chromatographic system or methodology. Several factors can contribute to this, including:
-
Column Aging: Over time, the performance of a chromatographic column can degrade, leading to changes in selectivity and retention.
-
Mobile Phase Preparation: Inconsistencies in the preparation of the mobile phase, such as slight variations in the concentration of additives like ammonium (B1175870) formate (B1220265) or in the pH, can significantly impact the retention behavior of polar analytes like choline.
-
System Equilibration: Inadequate column equilibration between runs can lead to retention time drift. HILIC columns, in particular, may require longer equilibration times compared to reversed-phase columns.
-
Column Temperature: Fluctuations in the column oven temperature can affect the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase, leading to shifts in retention.
Q3: Is a slight separation between the choline and this compound peaks always a problem for quantification?
A3: While ideal, perfect co-elution is not always achievable or necessary for accurate quantification. A small, consistent, and reproducible separation between the analyte and the internal standard can be acceptable, provided that the integration of both peaks is accurate and the response ratio remains constant across the calibration range. However, significant or variable separation can be problematic as it may indicate that the analyte and the internal standard are being affected differently by matrix effects, which can compromise the accuracy of the results.
Troubleshooting Guide
Should you encounter a problematic chromatographic shift between choline and this compound, the following troubleshooting steps can help identify and resolve the issue.
Systematic Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting chromatographic shifts.
Experimental Protocols
Key Experiment: HILIC-MS Analysis of Choline and this compound
This protocol is based on a method developed for the analysis of choline and its deuterated internal standard using an Atlantis HILIC Silica column[1].
Objective: To achieve consistent and reproducible separation of choline and this compound for quantitative analysis.
Materials:
-
Column: Atlantis HILIC Silica, 50 mm x 2.1 mm, 3 µm particle size
-
Mobile Phase: 86:14 (v/v) acetonitrile/water containing 10 mM ammonium formate, adjusted to pH 3.0
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Mass Spectrometer: Waters ZQ 2000 (or equivalent)
-
Ionization Mode: Positive ion electrospray (ESI+)
-
Detection Mode: Selected Ion Recording (SIR)
-
Choline: m/z 103.9
-
Choline-trimethyl-d9: m/z 113.10
-
Method:
-
Prepare the mobile phase as described above. Ensure accurate pH adjustment.
-
Equilibrate the Atlantis HILIC Silica column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standard solutions of choline and this compound in a suitable diluent (e.g., 90:10 acetonitrile/water).
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Inject the standards and samples onto the LC-MS system.
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Monitor the specified m/z values in SIR mode.
Logical Relationship for Optimizing Separation
When adjusting chromatographic parameters, it's important to understand their interconnected effects on the separation of polar compounds in HILIC mode.
Caption: Factors influencing retention and selectivity in HILIC.
Data Presentation
The following table summarizes the reported retention times for choline and its deuterated internal standard under a specific HILIC method.
| Compound | Retention Time (minutes) |
| Choline | 4.7[1] |
| This compound (Choline-trimethyl-d9) | 4.8[1] |
References
Technical Support Center: Optimizing Cholamine-d9 Concentration for a Linear Response
Welcome to the technical support center for optimizing the use of Cholamine-d9 as an internal standard in your quantitative analyses. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a linear response in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration of this compound to achieve a linear response?
A1: There is no single universal concentration for this compound that guarantees a linear response. The optimal concentration is dependent on several factors, including the concentration range of the analyte, the sample matrix, and the sensitivity of the mass spectrometer. A common starting point is to use a concentration that is in the mid-range of the calibration curve of the analyte.
Q2: Why am I observing a non-linear response even when using an internal standard like this compound?
A2: Non-linearity, even with a deuterated internal standard, can arise from several sources. Common causes include detector saturation at high analyte concentrations, ion source saturation, matrix effects that disproportionately affect the analyte and internal standard, and issues with the purity of the internal standard.[1] It is also possible that the concentration of the internal standard itself is too high or too low.
Q3: My analyte and this compound show different retention times. Is this a problem?
A3: Yes, this can be a significant issue. Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2] If the analyte and this compound do not co-elute, they may be subjected to different matrix effects, leading to inaccurate quantification and non-linearity.[2][3]
Q4: How can I determine if matrix effects are causing my non-linear response?
A4: A matrix effect experiment can help elucidate this. This typically involves comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked blank matrix sample.[3][4] A significant difference in the response ratio between the two samples indicates the presence of matrix effects.
Q5: What should I do if I suspect my this compound internal standard is contaminated?
A5: First, always obtain a certificate of analysis from your supplier to verify the isotopic and chemical purity.[2] To experimentally check for contamination of the internal standard with the unlabeled analyte, you can analyze a blank sample spiked only with the this compound at the working concentration and monitor for the signal of the unlabeled analyte.[3]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve, particularly at higher concentrations, is a common issue. This is often characterized by a flattening of the curve, indicating detector or ion source saturation.[1]
Troubleshooting Steps:
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Dilute Upper-Level Standards: The most direct approach is to dilute the high-concentration standards to fall within the linear range of the instrument.[1]
-
Optimize Internal Standard Concentration: The concentration of this compound may be too high, contributing to detector saturation. Prepare a series of calibration curves with varying concentrations of this compound to find the optimal concentration that yields the best linearity.
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Check for Matrix Effects: As detailed in the experimental protocol below, evaluate the impact of the sample matrix on the analyte and internal standard.
-
Verify Peak Shape and Integration: Poor chromatography can lead to inaccurate peak integration and non-linearity. Ensure peak shapes are symmetrical and consistently integrated across the calibration range.[1]
Experimental Protocol: Evaluating Matrix Effects
This protocol will help determine if matrix effects are impacting the linear response of your assay.
Methodology:
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Analyte and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the analyte and this compound are spiked into the final extract.[3][4]
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Set C (Pre-Extraction Spike): A blank matrix is spiked with the analyte and this compound before the extraction process.[3]
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area Ratio in Set B / Peak Area Ratio in Set A) * 100
-
A value significantly different from 100% indicates ion suppression or enhancement.
-
Data Presentation:
| Sample Set | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Matrix Effect (%) |
| Set A (Neat) | 1,200,000 | 600,000 | 2.0 | - |
| Set B (Post-Spike) | 850,000 | 580,000 | 1.47 | 73.5% (Suppression) |
| Set C (Pre-Spike) | 820,000 | 570,000 | 1.44 | - |
Interpretation:
In this example, the significant decrease in the peak area ratio in the presence of the matrix (Set B) compared to the neat solution (Set A) indicates ion suppression.
Issue 2: Inconsistent Internal Standard Response
The peak area of this compound should be consistent across all samples and standards. Significant variability can indicate problems with sample preparation, instrument stability, or matrix effects.[1][5]
Troubleshooting Steps:
-
Review Sample Preparation: Ensure consistent and accurate pipetting of the internal standard into every sample.
-
Investigate Matrix Effects: As described above, differential matrix effects can suppress or enhance the internal standard signal in some samples more than others.
-
Check for Ion Suppression/Enhancement: Infuse a constant concentration of this compound while injecting an extracted blank matrix sample to observe any dip or rise in the signal at the retention time of co-eluting matrix components.
-
Instrument Stability Check: Run a series of injections of the internal standard in a neat solution to verify the stability of the mass spectrometer.
Visualizations
Caption: Troubleshooting workflow for a non-linear response.
Caption: Workflow for evaluating matrix effects.
References
Technical Support Center: In-source Fragmentation of Cholamine-d9
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in-source fragmentation (ISF) of Cholamine-d9 in mass spectrometry. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and mitigate issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A1: In-source fragmentation, also known as in-source collision-induced dissociation (CID), is the breakdown of analyte ions within the ion source of a mass spectrometer, before they enter the mass analyzer.[1][2][3] This phenomenon is particularly relevant for this compound, a deuterated quaternary ammonium (B1175870) compound used for isotopic labeling, because these types of molecules can be susceptible to fragmentation.[4] Excessive ISF is a concern as it can diminish the signal of the intended precursor ion, which complicates molecular weight confirmation and can lead to inaccuracies in quantification if the fragmentation is not reproducible.[5]
Q2: What are the primary causes of ISF for this compound?
A2: The fragmentation of this compound in the ion source is primarily caused by the transfer of excess energy to the ions. The main contributing factors are:
-
High Cone/Declustering/Fragmentor Voltage: These voltages accelerate ions between the atmospheric pressure region of the source and the vacuum region of the mass analyzer.[1][2] Excessively high voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[2][5]
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High Source and Desolvation Temperatures: Elevated temperatures used to facilitate solvent evaporation can provide thermal energy that makes the ions more prone to fragmentation upon collision.[1][5]
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Analyte Instability: Molecules with certain functional groups, like the quaternary ammonium moiety in this compound, can be inherently fragile and fragment even under relatively mild source conditions.[4]
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Mobile Phase Composition: The properties of the solvent and additives can influence ionization efficiency and the stability of the generated ions, which may indirectly contribute to fragmentation.[6]
Q3: How can I identify if ISF of this compound is occurring in my experiment?
A3: You can identify in-source fragmentation by observing the following indicators in your mass spectrometry data:
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The presence of significant fragment ions in a full scan or MS1 spectrum, where no collision energy has been intentionally applied in the collision cell.[6]
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A precursor ion signal for this compound that is lower than expected.[6]
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A corresponding decrease in the intensity of fragment ions as you systematically lower the cone voltage or the source temperature.[6][7]
Q4: What is the most common fragmentation pathway for this compound derivatives?
A4: Derivatives of Cholamine contain a quaternary ammonium group. Compounds with this structure are known to undergo a characteristic neutral loss of the trimethylamine (B31210) group.[4] For this compound, this corresponds to the neutral loss of trimethylamine-d9 (N(CD₃)₃), which has a mass of approximately 68 Da. This results in a prominent fragment ion in the spectrum.
Q5: Does the deuteration in this compound significantly alter its fragmentation behavior compared to its non-deuterated (d0) counterpart?
A5: While deuterated compounds may exhibit slightly different fragmentation patterns or efficiencies compared to their non-deuterated versions, the fundamental mechanisms of minimizing fragmentation remain the same.[5] The primary fragmentation pathway—the neutral loss of the trimethylamine group—is expected for both this compound and Cholamine-d0, with the mass of the neutral loss being the key difference (68 Da for d9 vs. 59 Da for d0).
Troubleshooting Guide
Issue: Observing a high abundance of fragment ions and a low precursor ion signal for this compound in MS1 (full scan) mode.
This guide provides a systematic approach to diagnose and minimize unwanted in-source fragmentation.
Data Presentation: Key Parameter Optimization
Effective management of in-source fragmentation requires the careful optimization of several instrument parameters. The following tables summarize typical starting ranges for Electrospray Ionization (ESI) and provide a strategy for their adjustment.
Table 1: Typical ESI Source Parameters and Optimization Strategy
| Parameter | Typical Range (Positive Ion Mode) | Optimization Strategy to Reduce ISF | Potential Trade-Offs |
|---|---|---|---|
| Cone/Fragmentor/Declustering Voltage | 10 - 60 V | This is the most critical parameter. Gradually decrease in 5-10 V increments to reduce ion acceleration and collision energy.[5][7] | May decrease overall ion signal if set too low. A compromise is often needed.[5] |
| Source Temperature | 100 - 150 °C | Decrease in 10-20 °C increments to minimize thermal stress on the analyte.[5] | May negatively affect ionization efficiency. |
| Desolvation/Drying Gas Temperature | 200 - 350 °C | Decrease in 25-50 °C increments to reduce the thermal energy imparted to the ions.[5][7] | Inefficient desolvation can lead to solvent clusters and reduced signal intensity.[5] |
| Drying Gas Flow | 4 - 12 L/min | Optimize to ensure efficient desolvation without being excessively harsh.[7] | Suboptimal flow can reduce sensitivity or lead to solvent adducts. |
| Nebulizer Pressure | 10 - 50 psi | Adjust to achieve a stable spray; this parameter has a less direct, but still influential, effect on ion stability.[7] | Poor settings can lead to an unstable signal. |
| Spray Voltage (V) | 2000 - 4000 V | Aim for the lowest voltage that provides a stable and robust spray to minimize the risk of in-source reactions.[7] | Too low a voltage will result in an unstable or non-existent signal. |
Table 2: Expected Precursor and Fragment Ions for a this compound Derivative
| Ion Description | Structure Example | m/z | Note |
|---|---|---|---|
| Precursor Ion | [R-CO-NH-(CH₂)₂-N⁺(CD₃)₃] | [M]⁺ | This is the intact, ionized molecule of interest. |
| Major Fragment Ion | [R-CO-NH-(CH₂)₂]⁺ | [M - 68]⁺ | Formed via the neutral loss of trimethylamine-d9. |
| Neutral Loss | N(CD₃)₃ | 68 Da | This uncharged species is not detected by the mass spectrometer. |
Experimental Protocols
Protocol: Systematic Optimization of Cone Voltage and Source Temperature
This protocol details a systematic approach to find the optimal ESI source parameters that maximize the precursor ion signal for this compound while minimizing in-source fragmentation.[6][7]
Objective: To determine the ideal cone/declustering voltage and source/desolvation temperature for the analysis of a this compound labeled compound.
Methodology:
-
Prepare Standard Solution: Prepare a standard solution of the this compound derivative at a known concentration (e.g., 100 ng/mL) in a solvent mixture appropriate for your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Direct Infusion: Infuse the solution directly into the mass spectrometer at a stable, low flow rate (e.g., 5-10 µL/min) to achieve a continuous and stable ion signal.
-
Set Initial Parameters: Begin with moderate source and desolvation temperatures (e.g., 120 °C and 300 °C, respectively) and a cone voltage known to cause fragmentation (e.g., 60 V). Acquire data in full scan (MS1) mode.
-
Vary Cone/Declustering Voltage:
-
While keeping temperatures constant, acquire a mass spectrum.
-
Gradually decrease the cone voltage in discrete steps (e.g., 5-10 V increments) down to a low value (e.g., 10 V).
-
At each step, record the absolute intensities of the precursor ion ([M]⁺) and the major fragment ion ([M-68]⁺).
-
-
Vary Source/Desolvation Temperature:
-
Set the cone voltage to the value that provided the best precursor-to-fragment ratio from the previous step.
-
Begin with a relatively high desolvation temperature (e.g., 350 °C).
-
Gradually decrease the temperature in discrete steps (e.g., 25 °C increments).
-
At each temperature, record the intensities of the precursor and fragment ions.
-
-
Data Analysis:
-
Plot the intensities of the precursor and fragment ions as a function of cone voltage.
-
Separately, plot the intensities as a function of temperature.
-
Select the optimal parameters that provide the highest precursor ion signal while keeping the fragment ion signal at an acceptable minimum. This often represents a compromise to maintain adequate overall signal intensity.[5]
-
Visualizing the Fragmentation Pathway
Understanding the fragmentation pattern is key to identifying it in your spectra. The diagram below illustrates the primary in-source fragmentation mechanism for a generic this compound derivative.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. In-source fragmentation [jeolusa.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating the Chromatography of Cholamine-d9: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Cholamine-d9 in their analytical workflows, achieving optimal peak shape and resolution is paramount for accurate quantification. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of this deuterated internal standard.
Frequently Asked Questions (FAQs) for this compound Analysis
This section addresses specific issues that may arise during the analysis of this compound, offering targeted solutions to improve chromatographic performance.
Q1: Why am I observing poor or no retention of this compound on my reversed-phase (e.g., C18) column?
A1: this compound, being a small, polar, quaternary amine, is not well-retained on traditional reversed-phase columns like C18.[1][2][3] For effective retention and separation of such highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique.[1][3][4] HILIC stationary phases facilitate the retention of polar analytes by partitioning them into a water-enriched layer on the surface of the packing material.
Q2: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
A2: Peak tailing for basic compounds like this compound in HILIC is a common issue, often stemming from several factors:
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Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the positively charged quaternary amine of this compound, leading to tailing.
-
Solution: Operate the mobile phase at a lower pH (e.g., with 0.1% formic acid) to protonate the silanol groups and minimize these secondary interactions. Using a highly deactivated, end-capped column can also significantly reduce peak tailing.
-
-
Inappropriate Mobile Phase Buffer: Insufficient or improper buffering can lead to inconsistent ionization of the analyte and stationary phase.
-
Solution: Incorporate a buffer such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 10 mM) into the mobile phase.[2] This helps to maintain a stable pH and can improve peak symmetry.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
Q3: I'm seeing a broad or split peak for this compound. What should I investigate?
A3: Broad or split peaks can arise from several issues related to the sample solvent and injection:
-
Incompatible Injection Solvent: Dissolving the this compound standard in a solvent significantly stronger (more aqueous) than the initial mobile phase can cause peak distortion.[5][6]
-
Large Injection Volume: Injecting too large a volume of sample can overload the column, leading to peak broadening.
-
Solution: Reduce the injection volume. For a standard 2.1 mm ID column, injection volumes are typically in the range of 1-5 µL.
-
-
Column Void or Degradation: A void at the head of the column or degradation of the stationary phase can lead to a split peak.
-
Solution: If a void is suspected, reversing the column (if permissible by the manufacturer) and flushing may help. Otherwise, the column may need to be replaced.
-
Q4: How can I improve the resolution between this compound and other polar analytes in my sample?
A4: Improving resolution in HILIC involves optimizing several parameters:
-
Mobile Phase Gradient: A shallower gradient (a slower increase in the aqueous component) can improve the separation of closely eluting peaks.
-
Mobile Phase Composition: The choice and concentration of the buffer and the organic solvent (typically acetonitrile) can influence selectivity. Experiment with different buffer systems (e.g., ammonium formate vs. ammonium acetate) to see which provides better resolution.
-
Column Chemistry: Different HILIC stationary phases (e.g., bare silica, zwitterionic, or diol-based) offer different selectivities.[1][2] If resolution is a persistent issue, testing a column with a different chemistry may be beneficial. The Agilent InfinityLab Poroshell 120 HILIC-Z column has been shown to provide good peak shape for choline (B1196258) and acetylcholine (B1216132).[2]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.
Experimental Protocols for this compound Analysis
Below are detailed methodologies for the analysis of Cholamine and its deuterated isotopologues using HILIC-LC/MS.
Method 1: HILIC Separation of Choline and Acetylcholine
This method is adapted from a protocol for the analysis of choline and acetylcholine and is suitable for this compound.[1]
| Parameter | Specification |
| Column | Syncronis HILIC, 1.7 µm, 50 x 2.1 mm |
| Mobile Phase A | 100 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 90% B held for 0.5 min, then to 50% B in 2.0 min, hold for 0.5 min, then return to 90% B in 0.1 min and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile |
Method 2: Analysis of Choline Metabolites with Different HILIC Chemistries
This protocol compares two different HILIC column chemistries for the analysis of choline and its metabolites, providing insights for optimizing this compound analysis.[2]
| Parameter | Specification |
| Columns | Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 × 100 mm, 2.7 µmAgilent InfinityLab Poroshell 120 HILIC-OH5, 2.1 × 100 mm, 2.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 50% B over 5 minutes, then to 30% B over 1 minute, hold for 1 minute, then return to 90% B over 1 minute and re-equilibrate for 2 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Sample Diluent | 90:10 Acetonitrile:Water |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common peak shape and resolution issues with this compound.
Caption: A step-by-step workflow for diagnosing and resolving common chromatographic issues encountered with this compound.
References
Navigating the Nuances of Choline and Choline-d9 Separation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the liquid chromatography (LC) gradient for the successful separation of choline (B1196258) and its deuterated internal standard, choline-d9. Co-elution of an analyte and its isotopically labeled standard can compromise the accuracy and reliability of quantitative analyses, making effective chromatographic separation a critical method development step.
Frequently Asked Questions (FAQs)
Q1: Why are choline and choline-d9 co-eluting in my current LC method?
Choline and its deuterated analog, choline-d9, are structurally very similar. In chromatography, separation is based on the differential partitioning of analytes between the stationary and mobile phases. Due to their nearly identical physicochemical properties, achieving baseline separation between them can be challenging. The slight difference in mass does not typically provide a sufficient basis for separation in liquid chromatography. Therefore, optimizing the chromatographic conditions, particularly the LC gradient, is essential to exploit subtle differences in their interactions with the stationary phase.
Q2: What is the most suitable chromatography mode for separating choline and choline-d9?
Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective and widely used technique for the retention and separation of polar compounds like choline.[1] Unlike reversed-phase chromatography where choline, being a small, polar quaternary amine, would have little to no retention, HILIC utilizes a polar stationary phase and a high organic mobile phase to retain and separate such analytes.[2][3]
Q3: Which HILIC column should I choose for choline analysis?
Several HILIC stationary phases can be effective. The choice of column can significantly impact selectivity. Some commonly used and effective columns for choline and its metabolites include:
-
Zwitterionic HILIC columns (e.g., Poroshell 120 HILIC-Z): These columns often provide excellent peak shape for choline.[4]
-
Amide-based HILIC columns: These can also offer good retention and separation.
-
Bare silica (B1680970) HILIC columns (e.g., Atlantis HILIC Silica): These are a traditional choice for HILIC and can provide good results.[5]
A comparison of different HILIC columns, such as a Poroshell 120 HILIC-OH5 and a Poroshell 120 HILIC-Z, has shown that while both can retain choline, the HILIC-Z column may provide a better peak shape for choline and acetylcholine (B1216132).[4]
Troubleshooting Guide: Improving Separation of Choline and Choline-d9
Issue: Poor or No Resolution Between Choline and Choline-d9 Peaks
This is the most common challenge. The following steps provide a systematic approach to optimize your LC gradient and other parameters to achieve baseline separation.
1. Gradient Slope Adjustment (The Primary Tool)
A shallow gradient is often key to separating closely eluting compounds.
-
Initial Approach: Start with a shallow gradient. Instead of a rapid change in mobile phase composition, extend the gradient time over the elution window where choline and choline-d9 appear.
-
Systematic Optimization:
-
Step 1: Isocratic Hold: Begin with a high percentage of organic solvent (e.g., 90-95% acetonitrile) and hold for a short period (e.g., 0.5-1 minute) to ensure good peak shape for early eluting compounds.
-
Step 2: Shallow Gradient: Decrease the organic solvent concentration slowly. For example, a gradient of 0.5-1% change in the aqueous phase per minute around the expected elution time of choline can significantly improve resolution.
-
Step 3: Column Re-equilibration: Ensure a sufficient re-equilibration time at the initial mobile phase conditions between injections. Inadequate equilibration in HILIC can lead to poor reproducibility of retention times.[1]
-
2. Mobile Phase Composition
The choice and concentration of the mobile phase buffer can influence selectivity.
-
Buffer Selection: Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are the most common volatile buffers used in HILIC-MS applications.[6]
-
Ammonium Acetate: Often provides good peak shape for choline and its metabolites.[4]
-
Ammonium Formate: Can be a good alternative and may offer different selectivity. The pH of the mobile phase can be adjusted with formic acid or acetic acid.
-
-
Buffer Concentration: Typically, a buffer concentration of 10-20 mM is a good starting point for HILIC-MS.[6] Higher buffer concentrations can sometimes improve peak shape but may also lead to ion suppression in the mass spectrometer.
-
Mobile Phase pH: The pH of the aqueous portion of the mobile phase can affect the ionization state of the stationary phase's surface silanols and the analyte itself, thereby influencing retention and selectivity. A systematic evaluation of pH (e.g., from 3 to 6) can help in optimizing the separation.
3. Flow Rate Optimization
Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the analysis time. A balance must be struck between resolution and throughput.
4. Column Temperature
Varying the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which may lead to changes in selectivity and improved separation. Experimenting with temperatures in the range of 25-40°C is a reasonable approach.
Experimental Protocols
Example HILIC LC-MS/MS Method for Choline Analysis
This protocol provides a starting point for method development. Optimization will likely be required for your specific instrumentation and application.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Agilent 6460 Triple Quadrupole LC/MS or equivalent |
| Column | Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 50% B over 5 minutes |
| Flow Rate | 0.30 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 1 µL |
| MS Ion Mode | ESI, Positive |
| Drying Gas Temp | 250 °C |
| Drying Gas Flow | 5 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
This table is based on an example method for choline and its metabolites and serves as a starting point.[4]
Quantitative Data: Example Retention Times
| Compound | Column | Mobile Phase | Retention Time (min) |
| Choline | Syncronis HILIC, 1.7 µm, 50 x 2.1 mm | 15 mM Ammonium Formate, pH 3.5 / Acetonitrile (10:90 v/v) | ~2.5 |
| Acetylcholine | Syncronis HILIC, 1.7 µm, 50 x 2.1 mm | 15 mM Ammonium Formate, pH 3.5 / Acetonitrile (10:90 v/v) | ~1.8 |
Data adapted from an application note demonstrating the separation of acetylcholine and choline.[2][3]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the separation of choline and choline-d9.
Caption: A logical workflow for troubleshooting the co-elution of choline and choline-d9.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Cholamine-d9 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of choline (B1196258) and its vital neurotransmitter metabolite, acetylcholine (B1216132), the choice of an internal standard is a critical decision that directly impacts data reliability. This guide provides an objective comparison of Cholamine-d9 (choline-d9) with alternative internal standards, supported by experimental data, to demonstrate its superior performance in ensuring the accuracy and precision of bioanalytical methods.
In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of analytical accuracy and precision is paramount. Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard for quantitative bioanalysis using mass spectrometry.[1] By being chemically identical to the analyte, a SIL-IS like this compound co-elutes and experiences the same matrix effects, leading to more effective normalization and thereby ensuring the generation of robust and reliable data.[2]
Superior Performance of this compound: A Data-Driven Comparison
The use of a deuterated internal standard such as this compound significantly enhances the accuracy and precision of quantifying choline and acetylcholine in various biological matrices. The following tables summarize validation data from several studies, comparing the performance of methods utilizing deuterated internal standards with those using alternative approaches.
| Analyte | Internal Standard | Matrix | Accuracy (% Recovery or % Bias) | Precision (% RSD or % CV) | Reference |
| Choline & Phospholipids (B1166683) | Choline-d3 | Foods & Tissues | 90% - 115% | 1.6% - 13% | [1] |
| Acetylcholine & Choline | Choline-d9 | Artificial Cerebrospinal Fluid | Not explicitly stated, but calibration curve data provided | Not explicitly stated, but calibration curve data provided | [3] |
| Acetylcholine & Choline | Not specified deuterated IS | Human Cerebrospinal Fluid | 85.2% - 113.1% | 1.3% - 11.9% | [4] |
| Acetylcholine | Acetylcholine-d4 | Murine Brain | Improved accuracy and precision compared to other methods | Lower limit of detection of 0.2 ng/mL | [5] |
| Choline & Metabolites | Deuterium-labeled IS | Rat Liver | 85.7% - 104.8% | Intra-assay: 1.6% - 8.5%, Inter-assay: 1.2% - 6.9% | [2] |
Table 1: Performance of Analytical Methods Using Deuterated Internal Standards.
| Analyte | Internal Standard | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Acetylcholine & Choline | Acetyl-beta-methylcholine | Microdialysis Samples | 93% - 101% | 3.1% (ACh), 3.5% (Ch) | [6] |
| Choline & Acetylcholine | Butyrylcholine | Synaptosomal Preparations | Not explicitly stated | Not explicitly stated, but achieved accurate quantitation | [7] |
| Choline | None (External Standard) | Dietary Supplements | 96.7% - 100.8% | <3.0% | [8] |
| Choline Compounds | None (Standard Addition) | Fruits & Vegetables | Not explicitly stated | Not explicitly stated | [9] |
Table 2: Performance of Analytical Methods Using Alternative Internal Standards or Calibration Strategies.
The data clearly indicates that while alternative methods can provide acceptable results under certain conditions, methods employing deuterated internal standards like this compound consistently demonstrate high levels of accuracy and precision across a range of complex biological matrices. The slightly wider range in accuracy for deuterated standards in some studies can be attributed to the analysis of a larger number of related analytes simultaneously.
The Rationale Behind Deuterated Internal Standards
The fundamental principle for the superior performance of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during the entire analytical process, from sample extraction to detection.
As illustrated in the diagram above, this compound is introduced at the beginning of the workflow. Any loss of analyte during sample preparation or variations in instrument response will affect both the analyte and the internal standard to the same extent. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively cancelled out, leading to a more accurate and precise measurement of the analyte's concentration.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of typical experimental protocols for the quantification of choline and acetylcholine using a deuterated internal standard.
Method 1: HILIC-LC-MS/MS for Choline and Acetylcholine in Artificial Cerebrospinal Fluid[3]
-
Sample Preparation:
-
Spike artificial cerebrospinal fluid (aCSF) with a mixture of acetylcholine, choline, and this compound (Choline-d9).
-
Basify the solution with ammonium (B1175870) hydroxide.
-
Perform solid-phase extraction (SPE) using an Oasis WCX 96-well µElution plate.
-
Condition the sorbent with water.
-
Load the sample.
-
Wash with water followed by methanol (B129727).
-
Elute the analytes with 5% formic acid in isopropanol-acetonitrile (60:40 v/v).
-
Directly inject the eluate.
-
-
LC-MS/MS Parameters:
-
Column: Atlantis HILIC Silica
-
Mobile Phase: A gradient of ammonium formate (B1220265) in water and acetonitrile.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Single quadrupole mass spectrometer.
-
Method 2: HILIC-LC-MS/MS for Choline-Related Compounds in Foods and Tissues[1]
-
Sample Preparation:
-
Homogenize the sample in a mixture of chloroform, methanol, and water (1:2:0.8).
-
Spike the homogenate with Choline-d3.
-
Dilute the extract in methanol for analysis.
-
-
LC-MS/MS Parameters:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Ionization: Positive ion electrospray mass spectrometry.
-
Scan Modes: A combination of precursor ion scan, neutral loss scan, and multiple reaction monitoring (MRM).
-
Logical Relationship for Improved Data Quality
The decision to use a deuterated internal standard like this compound is a logical step towards achieving higher data quality in quantitative bioanalysis. The following diagram outlines the reasoning.
Conclusion
The choice of an internal standard is a foundational element in the development of robust and reliable bioanalytical methods. The experimental data overwhelmingly supports the use of deuterated internal standards, such as this compound, for the accurate and precise quantification of choline and acetylcholine. By effectively compensating for analytical variability, this compound ensures the integrity of quantitative data, a prerequisite for confident decision-making in research, clinical diagnostics, and drug development. For scientists demanding the highest quality data, this compound represents the gold standard internal standard for choline and acetylcholine analysis.
References
- 1. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. waters.com [waters.com]
- 4. High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surrogate based accurate quantification of endogenous acetylcholine in murine brain by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal standard method for the measurement of choline and acetylcholine by capillary electrophoresis with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Mass Spectrometry: Cholamine-d9 vs. 13C-Labeled Choline as Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an in-depth comparison of two commonly used stable isotope-labeled internal standards for the analysis of choline (B1196258): the deuterated standard, Cholamine-d9, and 13C-labeled choline.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly for complex biological matrices. By mimicking the physicochemical properties of the analyte, they can effectively compensate for variations in sample preparation, chromatography, and ionization. However, the choice between deuterium (B1214612) (²H or D) and carbon-13 (¹³C) labeling can significantly impact data quality. This guide will explore the performance differences between this compound and ¹³C-labeled choline, supported by experimental data, to inform the selection of the most suitable internal standard for your analytical needs.
Performance Comparison: The Isotope Effect in Action
The fundamental difference between this compound and ¹³C-labeled choline lies in the potential for isotopic effects, primarily the chromatographic isotope effect. Deuterated compounds can exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts, a phenomenon that is generally absent with ¹³C-labeled standards. This can lead to differential matrix effects, where the analyte and the internal standard are not exposed to the same degree of ion suppression or enhancement, potentially compromising accuracy.
While direct head-to-head comparative studies between this compound and ¹³C-labeled choline are not abundant in the literature, the general consensus and available data strongly suggest the superiority of ¹³C-labeled internal standards for robust and accurate quantification.[1][2]
Table 1: Quantitative Comparison of Deuterated vs. ¹³C-Labeled Internal Standards
| Feature | This compound (Deuterated) | ¹³C-Labeled Choline | Rationale & Implications for Choline Analysis |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than unlabeled choline. | Excellent co-elution with unlabeled choline. | Perfect co-elution of ¹³C-labeled choline ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate correction and improved data quality. |
| Matrix Effect Compensation | Can be less effective due to chromatographic separation from the analyte, potentially leading to quantification errors. | Highly effective at compensating for matrix effects due to identical chromatographic behavior. | For complex matrices like plasma or tissue homogenates, where matrix effects are a significant concern, ¹³C-labeled choline provides more reliable quantification. |
| Isotopic Stability | Generally stable, but the C-D bond is weaker than the C-¹³C bond. | Highly stable as the ¹³C atoms are integrated into the carbon skeleton of the molecule. | ¹³C-labeling offers greater assurance of isotopic stability throughout the analytical process. |
| Cost | Generally less expensive and more widely available. | Typically more expensive due to a more complex synthesis process. | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Protocols: Methodologies for Choline Quantification
Detailed experimental protocols are crucial for the successful implementation of quantitative mass spectrometry assays. Below are representative methodologies for the analysis of choline using both deuterated and ¹³C-labeled internal standards.
Protocol 1: Choline Quantification using Deuterated Choline (e.g., Choline-d9) as an Internal Standard
This protocol is adapted from a method for the analysis of choline and its metabolites in tissues and foods by LC/ESI-IDMS.[3]
1. Sample Preparation (Tissue)
-
Homogenize ~100 mg of tissue in 400 µL of methanol/chloroform (2:1, v/v).
-
Add a known amount of the deuterated internal standard (e.g., Choline-d9).
-
Vortex and centrifuge to separate the aqueous and organic layers.
-
Collect the aqueous phase containing choline.
-
Dry the aqueous phase under vacuum and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions:
-
Choline: m/z 104 → 60
-
Choline-d9: m/z 113 → 69
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of choline to the internal standard against the concentration of the analyte.
-
Quantify choline in the samples using the calibration curve.
Protocol 2: Choline Quantification using ¹³C-Labeled Choline as an Internal Standard
This protocol outlines a general procedure for the analysis of choline in plasma.[4]
1. Sample Preparation (Plasma)
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing the ¹³C-labeled internal standard.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
LC Column: HILIC column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid).
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions:
-
Choline: m/z 104 → 60
-
¹³C-labeled Choline (e.g., Choline-d13 was used in the reference, a fully ¹³C labeled standard would have a different mass shift): m/z 117 → 60+ (specific fragment depends on labeling pattern)
-
3. Data Analysis
-
Generate a calibration curve by analyzing standards with known concentrations of choline and a fixed concentration of the ¹³C-labeled internal standard.
-
Determine the concentration of choline in the plasma samples by comparing their peak area ratios to the calibration curve.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate a typical experimental workflow and the signaling pathway of choline.
Caption: A typical experimental workflow for the quantification of choline using a stable isotope-labeled internal standard by LC-MS/MS.
Caption: Major metabolic pathways of choline, a critical nutrient involved in various physiological processes.
Conclusion and Recommendations
The selection of an internal standard is a critical decision in quantitative mass spectrometry that directly impacts the quality and reliability of the data. While this compound and other deuterated standards are often more accessible and cost-effective, the scientific evidence strongly supports the superiority of ¹³C-labeled internal standards for the quantification of choline.
Key advantages of ¹³C-labeled choline include:
-
Co-elution with the analyte: This ensures accurate compensation for matrix effects.[1]
-
Greater isotopic stability: This eliminates the risk of back-exchange and ensures data integrity.
-
Improved accuracy and precision: This leads to more reliable and defensible quantitative results.[1]
For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled choline as an internal standard is a sound scientific choice that will lead to more robust and reliable analytical methods. When using deuterated standards like this compound, it is crucial to thoroughly validate the method to ensure that potential chromatographic shifts and differential matrix effects do not compromise the accuracy of the results.
References
A Head-to-Head Battle in Choline Quantification: Deuterium-Labeled vs. Carbon-13 Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of choline (B1196258) and its metabolites, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. The gold standard for quantitative mass spectrometry is the use of stable isotope-labeled internal standards. This guide provides an objective comparison of the two most common types of stable isotope-labeled internal standards for choline: deuterium-labeled (e.g., d9-choline) and carbon-13 labeled (e.g., ¹³C-choline).
The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. This allows for accurate correction of variations that can occur throughout the analytical workflow. While both deuterium (B1214612) and carbon-13 labeled standards are designed to fulfill this role, their inherent physicochemical differences can lead to significant variations in performance.
Key Performance Differences: A Qualitative Comparison
| Feature | Deuterium-Labeled Internal Standard (e.g., d9-choline) | Carbon-13 Labeled Internal Standard (e.g., ¹³C-choline) |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte due to the "isotope effect".[1][2] This can be particularly problematic in liquid chromatography. | Typically co-elutes perfectly with the unlabeled analyte. The larger mass difference has a negligible impact on chromatographic behavior.[1][3] |
| Isotopic Stability | Deuterium atoms, especially on certain positions, can be susceptible to back-exchange with protons from the solvent, potentially compromising accuracy.[1] | The carbon-13 label is integrated into the carbon backbone of the molecule, making it highly stable with no risk of exchange under typical experimental conditions. |
| Matrix Effects | Incomplete co-elution can lead to differential ion suppression or enhancement between the analyte and the internal standard, especially in complex biological matrices. | Superior co-elution ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate compensation. |
| Cost | Generally less expensive to synthesize. | Typically more expensive due to the higher cost of starting materials and more complex synthesis routes.[3] |
| Availability | Widely available for choline and its metabolites. | Availability for choline may be more limited compared to deuterium-labeled counterparts. |
Quantitative Data Summary
Table 1: Performance Data for Deuterium-Labeled Choline Internal Standard (d9-choline)
| Parameter | Result | Reference |
| Recovery | 91.6 ± 4.9% (in rat liver) | [4] |
| Precision (Repeatability) | Intra-assay CV: ≤3% | [5] |
| Precision (Intermediate) | Inter-assay CV: ≤3% | [5] |
| Linearity (Correlation Coefficient) | r² = 0.9942 - 0.9992 | [4] |
Table 2: Performance Data from a Study Utilizing a Carbon-13 Labeled Choline Internal Standard
Quantitative performance data specifically for a ¹³C-labeled choline internal standard from a dedicated validation study was not available in the reviewed literature. The use of ¹³C-labeled standards is generally advocated for its theoretical advantages in achieving higher accuracy and precision due to better co-elution and isotopic stability.[1][3][6]
Experimental Protocols
Below are detailed experimental protocols from studies utilizing deuterium-labeled internal standards for the quantification of choline by LC-MS/MS.
Protocol 1: Quantification of Choline and its Metabolites in Tissues and Foods[6]
Sample Preparation:
-
Homogenize tissue samples in a mixture of chloroform (B151607) and methanol (B129727).
-
Add a known amount of deuterium-labeled internal standards to the homogenate.
-
Vortex and centrifuge to separate the aqueous and organic layers.
-
Collect the aqueous phase for the analysis of water-soluble choline metabolites and the organic phase for lipid-soluble metabolites.
-
Dry the separated phases under a stream of nitrogen.
-
Reconstitute the dried extracts in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography:
-
Column: Normal-phase HPLC column
-
Mobile Phase A: Acetonitrile/water/ethanol/1 M ammonium (B1175870) acetate/glacial acetic acid (800/127/68/3/2, v/v)
-
Mobile Phase B: Acetonitrile/water/ethanol/1 M ammonium acetate/glacial acetic acid (500/500/85/27/18, v/v)
-
Gradient: A detailed gradient program is utilized to separate the various choline compounds.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Selected Ion Monitoring (SIM)
-
Monitored m/z for Choline: 104.2
-
Monitored m/z for d9-Choline: 113.2
Protocol 2: HILIC LC-MS/MS Method for Choline-Related Compounds[9][10]
Sample Preparation:
-
Extract samples with a homogenized phase of chloroform/methanol/water (1:2:0.8, v/v).
-
Spike the extract with deuterium-labeled internal standards (Cho-d3).
-
Dilute the extract in methanol for analysis.
Liquid Chromatography:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Coupling: Positive ion electrospray mass spectrometry
Mass Spectrometry:
-
Scan Modes: A combination of precursor ion scan, neutral loss scan, and multiple reaction monitoring (MRM) is optimized for each compound.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical comparison between the two types of internal standards.
Caption: A generalized experimental workflow for the quantification of choline using a stable isotope-labeled internal standard.
Caption: Logical flow comparing the impact of isotopic labeling on analytical accuracy.
Conclusion and Recommendations
The choice between deuterium-labeled and carbon-13 labeled internal standards for choline quantification involves a trade-off between cost and analytical rigor.
-
Deuterium-labeled internal standards are a cost-effective and widely used option. However, researchers must be vigilant about the potential for chromatographic separation from the analyte and the stability of the deuterium labels. Method development should include careful evaluation of co-elution and potential matrix effects.
-
Carbon-13 labeled internal standards are considered the superior choice for achieving the highest levels of accuracy and precision.[3][6] Their key advantage lies in the near-perfect co-elution with the unlabeled analyte, which ensures more effective compensation for matrix effects. For regulated bioanalysis and studies where data integrity is paramount, the additional investment in carbon-13 labeled standards is highly recommended.
Ultimately, the selection of the internal standard should be based on the specific requirements of the assay, the complexity of the sample matrix, and the desired level of data quality.
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Choline Quantification: A Guide to Methodologies and Performance Using Cholamine-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of choline (B1196258), with a focus on the application of stable isotope-labeled internal standards, such as Cholamine-d9 (a deuterated form of choline). The objective is to equip researchers with the necessary information to select the most appropriate methodology for their specific research needs, supported by experimental data from various studies.
Introduction to Choline Quantification
Choline is an essential nutrient vital for numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, lipid transport, and methyl group metabolism.[1][2] Accurate quantification of choline and its metabolites in biological matrices is crucial for clinical diagnostics and biomedical research. Various analytical techniques have been developed for this purpose, with mass spectrometry-based methods and nuclear magnetic resonance (NMR) spectroscopy being the most prominent.
The use of a stable isotope-labeled internal standard, such as choline-d9, is a cornerstone of accurate quantification in mass spectrometry.[1][3][4] This approach, known as stable isotope dilution analysis, involves adding a known amount of the deuterated standard to the sample. Since the internal standard is chemically identical to the analyte but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly precise and accurate measurements.
Comparative Analysis of Quantification Methods
This section compares the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterated internal standard like choline-d9 against other validated methods, such as NMR-based assays.
Performance Characteristics
The following table summarizes the key performance metrics of different choline quantification methods based on published literature.
| Parameter | LC-MS/MS with Deuterated Internal Standard (e.g., Choline-d9) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (RP-HPLC) |
| Limit of Quantification (LOQ) | Serum: Not explicitly stated, but method is highly sensitive. Urine: As low as 0.35 nmol/L for related compounds.[5] | Serum: 7.1 µmol/L, Plasma: 5.9 µmol/L.[6][7] | 12 µg/mL. |
| Precision (%CV) | Intra- and Inter-assay CVs are generally <10.0%.[5] One study reported intra-assay precision of 2.2-4.1% and inter-assay precision of <1-6.5%.[4] | Intra-assay: 6.2-14.8% (serum), 5.4-11.3% (plasma). Inter-assay: 6.8-11.0% (serum).[6][7][8] | Not explicitly stated, but recovery rates suggest good precision.[9] |
| Accuracy/Recovery (%) | 91.6 ± 4.9% in spiked rat liver samples. Another study reported recoveries between 90% and 115%.[10] | Not explicitly stated in terms of recovery, but shows strong correlation with LC-MS/MS.[6][7][11] | 99.3% to 101.0%. |
| Linearity (R²) | R² = 0.999 for a calibration curve from 0.60 to 38.40 µmol/L.[4] | Not explicitly stated, but linearity was demonstrated beyond the reference intervals.[6][7] | R² > 0.9900 over a range of 50–150 µg/mL.[9] |
| Throughput | High-throughput with automated sample preparation systems.[12] | High-throughput, suitable for clinical use.[6][7][11] | Suitable for routine quality control.[9] |
| Specificity | High, due to chromatographic separation and mass-to-charge ratio detection. | Good, but potential for overlapping signals from other metabolites. | Lower, as it relies on retention time and UV detection.[9] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison.
LC-MS/MS with Stable Isotope Dilution
1. Sample Preparation:
-
Protein Precipitation: Biological fluids like plasma or urine are treated with a solvent such as acetonitrile (B52724) to precipitate proteins.[5]
-
Extraction: For tissues, a chloroform/methanol/water extraction is commonly used to separate aqueous and organic phases.[2][13]
-
Internal Standard Spiking: A known amount of choline-d9 is added to the sample prior to extraction to correct for procedural losses.[13]
2. Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) column is used for separation.
-
Mobile Phase: A typical mobile phase for HILIC consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).[14]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is commonly used to generate charged ions.
-
Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the parent ion to a specific daughter ion for both choline and the choline-d9 internal standard.
NMR Spectroscopy
1. Sample Preparation:
-
Serum or plasma specimens are diluted with a citrate/phosphate buffer to adjust the pH to 5.3.[11]
2. Data Acquisition:
-
A clinical NMR analyzer, such as the Vantera® Clinical Analyzer, is used to acquire the NMR spectra.[6][11]
3. Quantification:
-
A non-negative deconvolution algorithm is applied to the processed spectra to resolve the choline signal and quantify its concentration.[6][7]
Visualizations
Workflow and Metabolic Pathways
The following diagrams illustrate the experimental workflow for choline quantification using LC-MS/MS and the central role of choline in metabolism.
Caption: Workflow for choline quantification using LC-MS/MS with an internal standard.
Caption: Simplified diagram of major choline metabolic pathways.
Conclusion
The quantification of choline is essential for advancing our understanding of its role in health and disease. While various methods are available, LC-MS/MS with a deuterated internal standard like this compound (choline-d9) offers superior sensitivity and specificity. NMR spectroscopy presents a high-throughput alternative suitable for clinical settings, though with a higher limit of quantification. The choice of method should be guided by the specific requirements of the study, including the desired level of sensitivity, the sample matrix, and the required throughput. The data and protocols presented in this guide provide a foundation for making an informed decision.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of choline in serum and plasma using a clinical nuclear magnetic resonance analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Serum and Plasma Choline Quantified by Clinical NMR- Analyzer - Clinical Chemistry - Labmedica.com [labmedica.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Performance of Deuterated Internal Standards in Mass Spectrometry
A Note to the Reader: This guide provides a representative comparison of the performance of a deuterated internal standard against a structural analog internal standard in mass spectrometry-based bioanalysis. Due to the absence of publicly available performance data for a specific compound named "Cholamine-d9" in the context of drug development, this document uses a hypothetical "Analyte X" and its deuterated internal standard "Analyte-d9" to illustrate the principles and performance characteristics. The data and protocols presented are based on established practices and typical results for deuterated standards in the field.
In the landscape of bioanalysis, particularly within drug development and clinical research, the accuracy and precision of quantitative mass spectrometry assays are paramount. The use of an appropriate internal standard (IS) is a cornerstone of a robust and reliable bioanalytical method, compensating for variability during sample preparation and analysis.[1][2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard for these applications.[2][3][4]
This guide offers an objective comparison of the expected performance of a deuterated internal standard, "Analyte-d9," with a common alternative, a "Structurally Similar Analog," across various mass spectrometry platforms.
Performance Comparison: Deuterated vs. Analog Internal Standards
The choice of internal standard significantly impacts assay performance. A deuterated internal standard like Analyte-d9 is chemically and structurally identical to the analyte, with the only difference being the increased mass due to the deuterium (B1214612) atoms.[4][5] This near-identical physicochemical behavior allows it to effectively track the analyte through the entire analytical process, from extraction to detection, thus providing superior correction for variability.[1][3]
A structurally similar analog, while a viable alternative when a SIL-IS is unavailable, will have different chromatographic and mass spectrometric properties, which can lead to less effective correction for matrix effects and other sources of variability.[2]
Below is a summary of the expected performance characteristics for Analyte-d9 compared to a structurally similar analog internal standard.
| Performance Parameter | Analyte-d9 (Deuterated IS) | Structurally Similar Analog IS | Rationale |
| Precision (%CV) | Typically <5% | Typically 5-15% | Analyte-d9 co-elutes with the analyte, experiencing identical matrix effects and ionization suppression/enhancement, leading to better normalization and higher precision.[5] |
| Accuracy (%Bias) | Typically within ±5% | Can be up to ±15% or more | The close tracking of the analyte by Analyte-d9 throughout the sample preparation and analysis workflow results in more accurate quantification.[3] |
| Linearity (r²) | >0.995 | >0.99 | Both can provide good linearity, but the lower variability with a deuterated IS often results in a better correlation coefficient. |
| Matrix Effect | Effectively minimized | Variable correction | As Analyte-d9 has the same ionization properties as the analyte, it effectively compensates for ion suppression or enhancement. An analog IS may have different ionization characteristics, leading to incomplete correction.[1] |
| Extraction Recovery | Identical to analyte | Similar but not identical | The identical chemical properties of Analyte-d9 ensure its extraction recovery mirrors that of the analyte, providing accurate correction for losses during sample preparation.[1] |
| Chromatographic Separation | Co-elutes with analyte | Elutes at a different retention time | Co-elution is critical for correcting matrix effects that can vary over the chromatographic run. An analog IS will not co-elute, potentially leading to inaccurate results if matrix effects are significant at the analyte's retention time. |
Experimental Protocols
A well-defined experimental protocol is crucial for achieving reliable and reproducible results in bioanalytical assays. The following is a detailed methodology for a typical workflow for the quantification of "Analyte X" in human plasma using "Analyte-d9" as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte X and Analyte-d9 Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Analyte X and Analyte-d9 into separate volumetric flasks. Dissolve in methanol (B129727) to the final volume.
-
Calibration Standard and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the Analyte X stock solution with 50:50 methanol:water to cover the desired calibration range and QC levels (low, medium, and high).
-
Internal Standard Working Solution: Dilute the Analyte-d9 stock solution to a fixed concentration (e.g., 50 ng/mL) with 50:50 methanol:water.
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples, calibration standards, and QCs.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.
-
Add 25 µL of the Analyte-d9 internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Analyte X and Analyte-d9 to ensure selectivity and identity confirmation.
-
4. Data Processing and Quantification:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Comparison of deuterated vs. analog internal standards.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. How to Test for Chloramine in Your Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 4. Chloramine | Encyclopedia MDPI [encyclopedia.pub]
- 5. CHLORAMINE - Chemical & Physical Properties by Cheméo [chemeo.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Cholamine-d9
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Cholamine-d9, a deuterated form of Cholamine. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines general best practices for handling a chemical with unknown but potential hazards. It is imperative to obtain and consult the official Safety Data Sheet (SDS) from your supplier for definitive safety protocols.
Immediate Safety and Operational Plan
The cornerstone of laboratory safety is the adherence to a well-defined operational and safety plan. This includes the correct use of Personal Protective Equipment (PPE), proper handling and storage procedures, and a clear disposal plan.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, assuming it may possess hazardous properties until confirmed otherwise by the supplier's SDS.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and aerosols. |
| Body Protection | A laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A fume hood or other ventilated enclosure. | To prevent inhalation of any vapors or dust. |
Handling and Storage
Safe handling and storage are critical to prevent accidents and maintain the integrity of the compound.
| Procedure | Guideline | Rationale |
| Handling | Handle exclusively in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with skin, eyes, and clothing. | To minimize exposure through inhalation and direct contact. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. | To prevent degradation of the compound and accidental spills or reactions. |
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
| Waste Type | Disposal Method | Justification |
| Unused this compound | Dispose of as hazardous chemical waste through a licensed disposal company. | To ensure compliance with environmental regulations and prevent contamination. |
| Contaminated Materials | Collect all contaminated materials (e.g., gloves, pipette tips, paper towels) in a designated, sealed hazardous waste container for disposal by a licensed professional. | To prevent secondary contamination and ensure proper disposal of all hazardous materials. |
Experimental Workflow for Safe Handling
To provide a clear, step-by-step guide for researchers, the following workflow outlines the critical stages of handling this compound, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Building Trust Through Safety
By prioritizing safety and providing clear, actionable guidance, we aim to be your preferred partner in research and development. Adherence to these general safety principles, in conjunction with the specific details provided in the supplier's SDS, will help ensure a safe and productive research environment. Always remember that a culture of safety is a cornerstone of scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
